methyl4-(5-methylpyridin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-methylpyridin-2-yl)benzoate: is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction:
Industrial Production Methods:
- The industrial production of methyl 4-(5-methylpyridin-2-yl)benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium at room temperature.
Products: Oxidation of the methyl group on the pyridine ring can yield carboxylic acid derivatives.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert solvent such as tetrahydrofuran at low temperatures.
Products: Reduction of the ester group can produce the corresponding alcohol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Reactions are typically performed under reflux conditions.
Products: Substitution reactions can introduce halogen atoms into the aromatic ring, leading to halogenated derivatives.
Common Reagents and Conditions:
- The compound undergoes various reactions depending on the functional groups present. Common reagents include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
- The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
- Methyl 4-(5-methylpyridin-2-yl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.
Biology:
- In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities and potential therapeutic applications.
Medicine:
- The compound is explored for its potential pharmacological properties. Derivatives of methyl 4-(5-methylpyridin-2-yl)benzoate are being investigated for their activity against various diseases, including cancer and infectious diseases.
Industry:
- In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating polymers and other materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of methyl 4-(5-methylpyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
-
Methyl 4-(pyridin-4-yl)benzoate:
- Similar structure but with a pyridine ring at a different position.
- Used in similar applications but may exhibit different reactivity and properties.
-
Ethyl 4-(5-methylpyridin-2-yl)benzoate:
- Ethyl ester instead of methyl ester.
- Slightly different physical and chemical properties due to the change in the ester group.
Uniqueness:
- Methyl 4-(5-methylpyridin-2-yl)benzoate is unique due to the specific positioning of the methyl group on the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 4-(5-methylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C14H13NO2/c1-10-3-8-13(15-9-10)11-4-6-12(7-5-11)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
LARDMLMFQRCVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.